1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid 1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1409030-35-8
VCID: VC3204362
InChI: InChI=1S/C12H13Cl2NO2/c13-10-2-1-8(11(14)5-10)6-15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17)
SMILES: C1CN(CC1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C12H13Cl2NO2
Molecular Weight: 274.14 g/mol

1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid

CAS No.: 1409030-35-8

Cat. No.: VC3204362

Molecular Formula: C12H13Cl2NO2

Molecular Weight: 274.14 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid - 1409030-35-8

Specification

CAS No. 1409030-35-8
Molecular Formula C12H13Cl2NO2
Molecular Weight 274.14 g/mol
IUPAC Name 1-[(2,4-dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C12H13Cl2NO2/c13-10-2-1-8(11(14)5-10)6-15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17)
Standard InChI Key ZUESXEMGHWMUNF-UHFFFAOYSA-N
SMILES C1CN(CC1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl
Canonical SMILES C1CN(CC1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Properties and Structure

1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid exhibits specific chemical properties that define its reactivity and potential applications in pharmaceutical research. The compound is characterized by the following chemical identifiers:

Basic Chemical Information

PropertyValue
CAS Number1409030-35-8
Molecular FormulaC₁₂H₁₃Cl₂NO₂
Molecular Weight274.14 g/mol
IUPAC Name1-[(2,4-dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid
PubChem Compound ID63031680

Structural Characteristics

The chemical structure of 1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid consists of three key structural components that contribute to its chemical and biological properties:

  • A pyrrolidine ring (five-membered nitrogen-containing heterocycle)

  • A benzyl group with chlorine atoms at positions 2 and 4

  • A carboxylic acid functional group at position 3 of the pyrrolidine ring

The presence of the carboxylic acid group provides potential for hydrogen bonding and acts as a proton donor, which may enhance interactions with biological targets. Meanwhile, the dichlorobenzyl group increases the compound's lipophilicity, potentially improving membrane permeability and influencing its pharmacokinetic profile.

Chemical Identifiers

For research and database purposes, the compound is characterized by the following chemical identifiers:

IdentifierValue
Standard InChIInChI=1S/C12H13Cl2NO2/c13-10-2-1-8(11(14)5-10)6-15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17)
Standard InChIKeyZUESXEMGHWMUNF-UHFFFAOYSA-N
Canonical SMILESC1CN(CC1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl

Synthesis Methods

Various methods have been employed for the synthesis of 1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid and related pyrrolidine derivatives. These synthetic approaches typically involve multiple reaction steps to construct the pyrrolidine core and incorporate the functional groups.

General Synthetic Approaches

The synthesis of pyrrolidine-3-carboxylic acid derivatives typically involves several key steps, including:

  • Formation of the pyrrolidine ring structure

  • Introduction of the benzyl group with appropriate substituents

  • Incorporation or modification of the carboxylic acid functionality

Related Synthetic Procedures

Based on similar pyrrolidine derivatives described in the literature, potential synthetic routes may include:

  • Reactions between appropriately substituted 2,4-dichlorobenzyl halides and pyrrolidine-3-carboxylic acid under basic conditions

  • Synthetic approaches similar to those used for compounds like (S)-2-(3,4-dichlorobenzyl)pyrrolidine, which involve the use of tetrahydro-3H-pyrrolo[1,2-c] oxathiazole 1,1-dioxide as a precursor

  • Methods analogous to those used for the preparation of 1-(2-hydroxyphenyl)-5-pyrrolidine-3-carboxylic acid derivatives, which involve the reaction of appropriate starting materials like 2-aminophenol and itaconic acid

Recent Advances in Synthesis

Recent developments in synthetic methodologies may offer more efficient routes to obtain 1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid and related compounds. One potential approach is the direct application of carboxylic acids as traceless activation groups for radical Michael additions, which could be relevant for synthesizing or modifying this compound .

Biological Activities and Applications

Pyrrolidine derivatives, including 1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid, have attracted significant interest due to their diverse biological activities and potential therapeutic applications.

Structure-Activity Relationships

The relationship between structural modifications and biological activity is crucial for understanding the potential applications of 1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid. Research suggests that:

  • The position and number of chlorine atoms on the benzyl group can significantly affect biological activity

  • Modifications to the pyrrolidine ring and side chains can alter interaction with biological targets

  • The carboxylic acid group provides potential for further derivatization, enabling the creation of esters, amides, or other functional group modifications to optimize activity

Research Findings and Developments

Current research on 1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid and related pyrrolidine derivatives continues to expand our understanding of their properties and potential applications.

Structure Optimization Studies

Research has focused on exploring how modifications to the structure of pyrrolidine derivatives affect their biological activity. Studies have shown that:

  • The presence of chlorine atoms in the benzyl group may enhance lipophilicity and membrane permeability

  • These structural features could potentially improve drug delivery and efficacy in pharmaceutical applications

Synthetic Methodology Innovations

Recent innovations in synthetic methodologies have enabled more efficient preparation of pyrrolidine derivatives. For example:

  • The development of methods for the direct application of carboxylic acids as traceless activation groups for conjugate additions

  • Improved approaches for the synthesis of substituted pyrrolidines with specific stereochemistry

Related Compound Development

Research on related compounds provides insights into potential applications of 1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid:

  • The synthesis and evaluation of (S)-2-(3,4-dichlorobenzyl)pyrrolidine has been described, with the compound being isolated as a yellow oil with specific chromatographic properties

  • Studies on 1-(2-hydroxyphenyl)-5-pyrrolidine-3-carboxylic acid derivatives have shown potential for further derivatization to create compounds with enhanced biological activities

Analytical Methods and Characterization

Proper characterization and analysis of 1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid are essential for research quality control and further development.

Spectroscopic Methods

Several spectroscopic techniques can be employed for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight determination and fragmentation pattern analysis

  • Infrared Spectroscopy for functional group identification, particularly the carboxylic acid moiety

Chromatographic Techniques

Chromatographic methods play an important role in the isolation, purification, and analysis of 1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for compound identification and purity assessment

  • High-Performance Liquid Chromatography (HPLC) for separation and quantification

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity checks

Physical Property Determination

Physical properties of the compound provide important information for handling, formulation, and biological evaluation:

  • Solubility profile in various solvents

  • Partition coefficient (logP) measurements to assess lipophilicity

  • Melting point determination

  • Stability studies under various conditions

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